molecular formula C24H23N3O3S B3013938 2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898455-67-9

2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B3013938
CAS No.: 898455-67-9
M. Wt: 433.53
InChI Key: UPXSHYHUPLJYDA-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, featuring a quinazolin-4-one core linked via a phenyl group. The benzenesulfonamide moiety is substituted with methyl groups at positions 2, 4, and 5, while the quinazolinone ring contains a methyl group at position 2. The 4-oxoquinazolin-3(4H)-yl group is a pharmacophoric motif frequently associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) and anticancer activity .

Properties

IUPAC Name

2,4,5-trimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-13-17(3)23(14-16(15)2)31(29,30)26-19-9-11-20(12-10-19)27-18(4)25-22-8-6-5-7-21(22)24(27)28/h5-14,26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXSHYHUPLJYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, also known by its CAS number 898455-67-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of 2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is C24H23N3O3SC_{24}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 433.5 g/mol. The compound features a quinazoline moiety, which is often associated with anticancer properties due to its ability to inhibit various cellular pathways.

PropertyValue
CAS Number898455-67-9
Molecular FormulaC24H23N3O3S
Molecular Weight433.5 g/mol
StructureStructure

The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer proliferation and survival. Quinazoline derivatives have been shown to inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and metastasis.

Antiproliferative Activity

Recent studies have demonstrated that 2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays have indicated that this compound can induce cell cycle arrest and apoptosis in cancer cells.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)
    • A2780 (ovarian cancer)
  • IC50 Values :
    • The IC50 values for the tested cell lines ranged from 0.50 µM to 7.10 µM , indicating potent activity, especially against breast and cervical cancer cells .

Study 1: Anticancer Activity Evaluation

In a comparative study evaluating the anticancer properties of several quinazoline derivatives, 2,4-bis[(substituted-aminomethyl)phenyl]quinazolines were found to exhibit promising results. The compound was part of a series that showed significant cytotoxicity across multiple human cancer cell lines.

  • Findings :
    • The compound exhibited an IC50 value of 0.50 µM against MDA-MB-231 cells.
    • Structure–activity relationship (SAR) analysis suggested that modifications on the quinazoline ring could enhance biological activity .

Study 2: Mechanistic Insights

Another study focused on the mechanism by which this compound exerts its effects. It was found to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF), thereby limiting tumor blood supply.

  • Key Results :
    • Reduced VEGF expression was observed in treated cells.
    • Induction of apoptosis was confirmed through flow cytometry and caspase activity assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Quinazolinone Derivatives

Compound A : 4-(2-(2-(Substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides
  • Structural Differences: The quinazolinone is linked via an ethyl group to the benzenesulfonamide, unlike the direct phenyl linkage in the target compound. A thioether (-S-) substituent replaces the methyl group at position 2 of the quinazolinone.
  • Thioether substituents enhance interactions with zinc-containing enzymes (e.g., carbonic anhydrase isoforms) due to sulfur’s polarizability .
Compound B : (E)-4-Amino-N-(4-oxo-2-substituted styrylquinazolin-3(4H)-yl)benzenesulfonamides
  • Structural Differences: A styryl group (aromatic vinyl) is introduced at position 2 of the quinazolinone, replacing the methyl group. An amino group is present on the benzenesulfonamide.
  • The amino group enhances solubility but may reduce metabolic stability.
Compound C : S-Alkylated 1,2,4-Triazole-thiones
  • Structural Differences: A triazole-thione replaces the quinazolinone core. Halogenated phenyl groups (e.g., 2,4-difluorophenyl) are attached to the triazole.
  • Functional Impact :
    • Triazole-thiones exhibit tautomerism, influencing electronic properties and binding modes.
    • Halogen substituents increase electronegativity, favoring interactions with polar enzyme residues.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
LogP (Predicted) 3.8–4.2 2.5–3.0 2.0–2.5
Water Solubility Low Moderate High
Synthetic Route Multi-step coupling Microwave-assisted Friedel-Crafts
Key Functional Groups Trimethyl, methyl Thioether, ethyl Styryl, amino
  • Key Observations: The target compound’s high LogP (due to trimethyl groups) suggests superior lipid bilayer penetration but may limit aqueous solubility. Compound B’s amino group improves solubility, making it more suitable for intravenous formulations.
Carbonic Anhydrase (CA) Inhibition
  • Methyl groups may reduce binding affinity compared to thioether analogs .
  • Compound A: Exhibits nanomolar inhibition of hCA isoforms (I, II, IX, XII), with thioether groups critical for zinc coordination .
  • Compound B : Styryl substituents confer selectivity for tumor-associated CA IX/XII over off-target isoforms .
Anticancer Screening
  • Compound C : Tested via SRB cytotoxicity assays ( methodology), showing IC₅₀ values in the micromolar range against solid tumor lines .
  • Target Compound : Likely requires SRB or MTT assays to evaluate cytotoxicity, given its structural complexity.

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